Studies have shown cohumulone to exhibit antibacterial activity against various foodborne pathogens like Staphylococcus aureus and Escherichia coli []. Additionally, research suggests antifungal activity against Candida albicans, a common fungal pathogen [].
Cohumulone has demonstrated anti-inflammatory properties in cell and animal models []. It may suppress the production of inflammatory mediators, potentially offering therapeutic benefits in inflammatory diseases like arthritis and inflammatory bowel disease.
Studies have explored the potential anti-cancer properties of cohumulone. Research suggests it may induce cell death in various cancer cell lines and inhibit cancer cell proliferation []. However, further investigation is needed to understand its mechanisms and potential applications in cancer treatment.
Preliminary research suggests cohumulone might possess other beneficial properties, including antioxidant and neuroprotective effects. However, these areas require further exploration to establish their validity and potential applications.
While cohumulone generally exhibits good safety profiles in preclinical studies, further research is needed to comprehensively assess its safety and potential side effects in humans []. Additionally, research is ongoing to understand the mechanisms underlying its various biological activities and explore its potential for drug development and other therapeutic applications.
Cohumulone is one of the primary alpha acids found in hops, specifically in the resin of the hop plant Humulus lupulus. It is one of five analogs of alpha acids, alongside humulone, adhumulone, prehumulone, and posthumulone. Cohumulone is characterized by its contribution to beer's bitterness, typically comprising 20% to 50% of total alpha acids depending on the hop variety. Its molecular structure plays a crucial role in the brewing process, as it is converted into iso-cohumulone during boiling, which significantly influences the beer's flavor profile .
Cohumulone exhibits several biological activities that may have implications beyond brewing:
Cohumulone can be synthesized through several methods:
Recent studies have explored how cohumulone interacts with other components in beer:
Cohumulone's uniqueness lies in its specific bitterness profile and its behavior during brewing processes compared to other alpha acids. Below is a comparison with similar compounds:
| Compound | Structure Characteristics | Main Contribution | Isomerization Behavior |
|---|---|---|---|
| Humulone | Precursor to iso-humulone | Bitterness | Moderate |
| Adhumulone | Similar structure | Bitterness | Consistent |
| Prehumulone | Minor role | Minimal bitterness | Low |
| Posthumulone | Minor role | Minimal bitterness | Low |
Cohumulone stands out due to its higher perceived harshness in bitterness compared to humulone and adhumulone when brewed under similar conditions .
Cohumulone (CAS: 511-25-1; CID: 196915) is a tertiary alcohol belonging to the class of organic compounds known as acylphloroglucinols. Its systematic IUPAC name is 3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one, reflecting its complex bicyclic structure with prenyl and isovaleryl side chains. The molecular formula is C₂₀H₂₈O₅, with a molecular weight of 348.44 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| SMILES | CC(C)C(=O)C1=C(O)C(O)(CC=C(C)C)C(=C(CC=C(C)C)C1=O)O |
| InChI Key | NATDBUGMTLKKCF-UHFFFAOYSA-N |
| ChEBI ID | CHEBI:175443 |
Cohumulone is structurally distinguished from other alpha acids (e.g., humulone, adhumulone) by the arrangement of its prenyl groups and ketone functional groups.
Cohumulone’s discovery is intertwined with the broader study of hop resins. In 1953, Rigby and Bethune identified alpha acids as the precursors to beer bitterness, with cohumulone recognized as a major analog alongside humulone. Subsequent research by Verzele (1958) and Rillaers (1962) expanded the understanding of minor homologs like posthumulone and prehumulone. Historically, cohumulone’s higher solubility during isomerization led to its association with "harsh" bitterness, a notion challenged by modern studies.
In brewing, cohumulone constitutes 20–50% of total alpha acids in hops, influencing both bitterness intensity and quality. Its isomerization during boiling produces iso-cohumulone, which contributes to ≈30% of beer’s iso-alpha acids. Beyond brewing, cohumulone exhibits bioactivity, including anti-inflammatory properties linked to its interaction with macrophage signaling pathways. Recent discoveries of minor analogs like acetohumulone further highlight its chemical diversity.
Cohumulone is a naturally occurring organic compound belonging to the class of alpha acids found in hops (Humulus lupulus) [1]. The molecular formula of cohumulone is C₂₀H₂₈O₅, indicating a structure composed of 20 carbon atoms, 28 hydrogen atoms, and 5 oxygen atoms [2]. This composition reflects the complex nature of the molecule with multiple functional groups and structural features that contribute to its chemical properties [3].
The molecular weight of cohumulone is 348.4 g/mol, as determined by precise analytical methods and computational chemistry [4]. The monoisotopic mass of cohumulone is 348.19367399 Da, which represents the exact mass of the most abundant isotopic form of the molecule [7]. This precise mass measurement is crucial for the identification and characterization of cohumulone in analytical studies using mass spectrometry techniques [5].
The following table presents the key mass parameters of cohumulone:
| Parameter | Value | Unit |
|---|---|---|
| Molecular Formula | C₂₀H₂₈O₅ | - |
| Average Molecular Weight | 348.4 | g/mol |
| Monoisotopic Mass | 348.19367399 | Da |
| Exact Mass | 348.19367399 | Da |
| Heavy Atom Count | 25 | - |
Mass analysis of cohumulone reveals characteristic fragmentation patterns when subjected to various ionization techniques [17]. In liquid chromatography-mass spectrometry (LC-MS) analysis with negative ionization mode, cohumulone typically shows a prominent peak at m/z 347.1855, corresponding to the [M-H]⁻ ion [17]. This distinctive mass signature aids in the identification and quantification of cohumulone in complex mixtures such as hop extracts [4].
Cohumulone possesses a complex cyclic structure with multiple functional groups that define its chemical reactivity and properties [9]. The core structure of cohumulone is based on a 2,5-cyclohexadien-1-one framework, which serves as the central scaffold for various substituents [2]. This cyclic structure is characterized by a conjugated system that contributes to the stability and reactivity of the molecule [8].
The IUPAC name of cohumulone is 3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one, which comprehensively describes its structural features [7]. The molecule contains several key functional groups that define its chemical behavior:
The prenyl side chains are particularly important structural features of cohumulone, as they are derived from dimethylallylpyrophosphate (DMAPP) through the plastidial isoprenoid pathway [33]. These prenyl groups significantly influence the physicochemical properties of cohumulone, particularly its solubility and partition coefficient in various solvents [11].
The carbonyl and hydroxyl functional groups in cohumulone can participate in various chemical reactions, including oxidation, reduction, and isomerization processes [32]. During the brewing process, cohumulone undergoes isomerization to form iso-cohumulone, which contributes to the bitter taste of beer [34].
Cohumulone exhibits interesting stereochemical properties due to the presence of a chiral center at position 6 of the cyclohexadiene ring [7]. This carbon atom is bonded to four different substituents: a hydroxyl group, a prenyl side chain, a carbonyl carbon, and a ring carbon, making it a stereogenic center [24]. According to the PubChem database, cohumulone has one undefined atom stereocenter, indicating that both stereoisomers can exist [4].
The absolute configuration of the chiral center in natural cohumulone has been determined to be (6S) through advanced analytical techniques including X-ray crystallography and circular dichroism (CD) spectroscopy [25]. This stereochemical assignment is consistent with the observed optical rotation of cohumulone, which shows a specific rotation value of approximately -197.7 (in methanol) [25]. The negative optical rotation value corresponds to the levorotatory nature of natural cohumulone [27].
Conformational analysis of cohumulone reveals that the molecule can adopt multiple conformations due to the rotational freedom of the prenyl side chains and the 2-methylpropanoyl group [5]. Recent studies using time-dependent density functional theory (TD-DFT) have identified several energetically favorable conformers of cohumulone that differ in the orientation of these flexible groups [5].
The most stable conformers of cohumulone are those that minimize steric hindrance between the bulky substituents while maximizing favorable intramolecular interactions such as hydrogen bonding [5]. The formation of intramolecular hydrogen bonds between the hydroxyl groups and the carbonyl oxygen atoms contributes significantly to the conformational stability of certain rotamers [5].
The stereochemistry of cohumulone plays a crucial role in its biological activity and chemical reactivity [27]. The specific three-dimensional arrangement of atoms in the molecule determines how it interacts with other molecules, including proteins and solvents [25]. This stereochemical specificity is particularly important in the context of the isomerization reactions that cohumulone undergoes during the brewing process [25].
Cohumulone exhibits distinct solubility characteristics that are influenced by its complex molecular structure containing both hydrophilic and hydrophobic moieties [13]. The presence of three hydroxyl groups provides hydrophilic character, while the prenyl side chains and the 2-methylpropanoyl group contribute to the hydrophobic nature of the molecule [9].
The solubility of cohumulone is highly dependent on the pH of the solution due to the ionizable hydroxyl groups . At lower pH values, cohumulone exists predominantly in its non-ionized form, which has limited solubility in aqueous media [5]. As the pH increases, deprotonation of the hydroxyl groups occurs, leading to increased water solubility [5].
Studies have determined that cohumulone has two pKa values: 4.61 ± 0.15 for the first deprotonation and 11.6 ± 0.4 for the second deprotonation [5]. These values indicate the pH ranges at which significant changes in solubility behavior can be expected [5].
The solubility parameters of cohumulone have been estimated using various theoretical approaches, including Fedors' method [18]. These parameters provide valuable information for predicting the solubility of cohumulone in different solvents and are particularly useful in the context of extraction processes [18].
In organic solvents, cohumulone generally shows good solubility, especially in alcohols, ethers, and chlorinated solvents . This solubility profile is consistent with the presence of both polar and non-polar structural elements in the molecule [13].
The partition coefficient (logP) is a critical parameter that describes the distribution of a compound between an organic phase and an aqueous phase [15]. For cohumulone, the experimentally determined XlogP value is 4.0, indicating that the molecule has a significant preference for the organic phase over the aqueous phase [13]. This relatively high logP value reflects the lipophilic character imparted by the prenyl side chains and the 2-methylpropanoyl group [13].
The atomic logP (AlogP) value for cohumulone has been calculated to be 3.86, which is in good agreement with the XlogP value [13]. These partition coefficient values suggest that cohumulone would readily partition into lipid bilayers and cross biological membranes through passive diffusion [21].
The distribution coefficient (logD) of cohumulone varies with pH due to the ionization of the hydroxyl groups [15]. At physiological pH (7.4), a significant fraction of cohumulone molecules would be ionized, resulting in a lower effective logD value compared to the logP [15].
In the context of hop extraction processes, the partition coefficients of cohumulone in various solvent systems have been studied [18]. For example, in carbon dioxide-ethanol mixtures, which are commonly used for supercritical fluid extraction of hops, the distribution coefficients of cohumulone are influenced by temperature, pressure, and the composition of the solvent mixture [18].
Cohumulone possesses significant hydrogen bonding capacity due to the presence of multiple hydrogen bond donors and acceptors in its structure [16]. According to computational analyses, cohumulone contains 3 hydrogen bond donors (the three hydroxyl groups) and 5 hydrogen bond acceptors (the carbonyl oxygen atoms and hydroxyl oxygen atoms) [16].
The hydrogen bonding properties of cohumulone play a crucial role in determining its solubility, crystal packing, and interactions with other molecules [20]. The hydroxyl groups can function as both hydrogen bond donors and acceptors, enabling cohumulone to form complex hydrogen bonding networks in solution and in the solid state [20].
Intramolecular hydrogen bonding in cohumulone can occur between the hydroxyl groups and the carbonyl oxygen atoms, leading to the formation of stable conformational states [5]. These intramolecular hydrogen bonds can influence the overall shape and reactivity of the molecule [5].
The hydrogen bonding capacity of cohumulone also affects its interactions with solvents [20]. In protic solvents such as water and alcohols, cohumulone can form hydrogen bonds with the solvent molecules, which contributes to its solubility in these media [20]. In aprotic solvents, the intramolecular hydrogen bonds become more significant in determining the conformational preferences of the molecule [20].
The topological polar surface area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is defined as the surface area associated with polar atoms, primarily oxygen and nitrogen, and the hydrogen atoms attached to these atoms [19]. For cohumulone, the calculated TPSA value is 94.8 Ų [4].
This relatively high TPSA value reflects the presence of multiple polar functional groups in cohumulone, particularly the three hydroxyl groups and the two carbonyl groups [19]. The TPSA is an important parameter for predicting the passive transport of molecules across biological membranes, with higher values generally associated with reduced membrane permeability [19].
The TPSA of cohumulone falls within a range that suggests moderate membrane permeability [22]. This property is relevant for understanding the bioavailability and distribution of cohumulone in biological systems [22].
The quantum mechanical polar surface area (QMPSA) approach provides a more refined analysis of the polar surface area by considering the actual electron density distribution and electrostatic potential of the molecule [19]. This method can reveal subtle features of the polar surface that are not captured by the traditional topological approach [19].